![molecular formula C19H24N2O B5561963 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)

3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolinol derivatives often involves multiple steps including condensation, cyclization, and functional group transformations. Although specific synthesis details for 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol are not directly provided, related compounds such as 4(3H)-quinazolinones and quinoline derivatives have been synthesized using poly(ethylene glycol) supported aza-Wittig reactions and reactions involving secondary amines and carbodiimides (Xie et al., 2008).

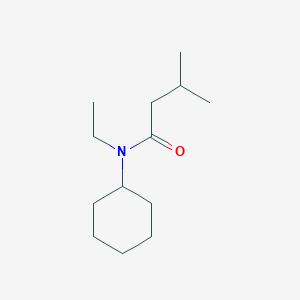

Molecular Structure Analysis

Molecular structure analysis of quinolinol derivatives reveals significant insights into their reactivity and potential biological activity. Studies involving spectroscopic investigations like FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been conducted to elucidate the structures of related compounds. For instance, quinoline derivatives have been characterized to understand their molecular geometry, electronic properties, and intermolecular interactions (Fatma et al., 2015).

Chemical Reactions and Properties

Quinolinols undergo various chemical reactions due to their active functional groups. They participate in reactions such as Vilsmeier-Haack reactions, and their reactivity has been demonstrated through transformations like ring-opening and ring-closure reactions. Studies highlight the unique chemical behavior of quinolinone derivatives when reacted with reagents like hydroxylamine hydrochloride (Ibrahim et al., 2013).

Scientific Research Applications

Synthesis and Pharmacological Potential

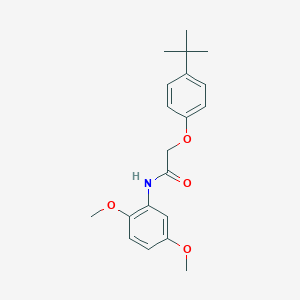

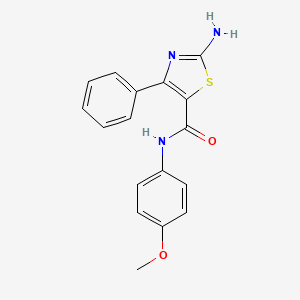

3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol is a compound that has garnered interest in the synthesis of various pharmacologically active quinolinone derivatives. For instance, studies have demonstrated the synthesis of 4(3H)-quinazolinones using a soluble polymeric support, contributing to the development of compounds with potential pharmacological applications (Xie et al., 2008). Similarly, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinol derivatives, have been investigated for their potential in cancer therapy (Deady et al., 2003).

Antibacterial Properties

Research has also explored the antibacterial properties of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, indicating the potential of quinolinol derivatives in combating bacterial infections (Asghari et al., 2014).

Application in Radioligand Studies

Additionally, derivatives of quinolinol have been synthesized for use in drug disposition studies and as radioligands for receptor binding studies, highlighting their importance in pharmacological research (Moon & Hsi, 1992).

Exploration of Antioxidant Activity

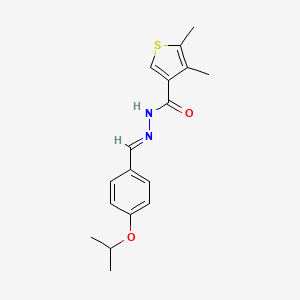

The antioxidant activity of novel 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones has been evaluated, suggesting the potential therapeutic benefits of these compounds in oxidative stress-related conditions (Hassan & Hassanin, 2017).

Potential in Neuroprotection and Anticonvulsant Effects

There is also research indicating the synthesis of quinolinone derivatives for their potential neuroprotective and anticonvulsant activities, further expanding the scope of their therapeutic applications (Wolfe et al., 1990).

properties

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQJIKXZALFLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)